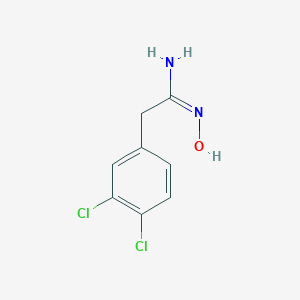
2-(3,4-Dichlorophenyl)-N-hydroxyacetimidamide
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-N-hydroxyacetimidamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. DCPA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system and related pathways.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions : It has been used in the preparation of other chemical compounds, such as esters and acids, through reactions like bromination, cyclization, and acylation (Rene & Badet, 1994).
Antineoplastic Activity : Research has explored its derivatives for potential antineoplastic (anti-cancer) activities, particularly in the context of leukemia and melanocarcinoma (Anderson, Chang, & Mcpherson, 1983).
Antihypertensive Properties : Studies have investigated its analogs for antihypertensive activities, examining their effects on blood pressure in hypertensive rats (Perhach & Gomoll, 1975).
Material Science and Polymers : It's been utilized in the development of materials and polymers, for instance, in the creation of ethers and other compounds useful in material sciences (Kurosu & Li, 2009).
Photocatalytic Oxidation : Research has been conducted on its photocatalytic oxidation, particularly in the context of water treatment and environmental chemistry (Tang & Huang, 1995).
Antibacterial and Antifungal Properties : Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Docking and Structural Studies : The compound has been the subject of molecular docking and structural studies, looking at its vibrational, structural, electronic, and optical properties, and potential biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Herbicide, Fungicide, and Insecticide Research : It has been incorporated into the synthesis of compounds with potential herbicidal, fungicidal, and insecticidal properties (Qadeer, Rama, Fan, Liu, & Liu, 2007).
Electrochemical Studies : Studies include its involvement in electrochemical degradation processes, particularly in the context of removing antimicrobials from water (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Toxicity Studies : Investigations have been carried out on the toxicity of its derivatives, particularly in aquatic environments and in relation to herbicide degradation (Oturan, Trajkovska, Oturan, Couderchet, & Aaron, 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds and n′-phenyl pyridylcarbohydrazides, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures, such as dcmu, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This reduces the ability of the plant to convert light energy into chemical energy
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRUYXSWKHYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938864 | |
| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176860-57-4 | |
| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)







![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

